(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid synthesis
(R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid synthesis
An In-depth Technical Guide to the Synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid. This compound is a key intermediate in the synthesis of advanced pharmaceutical agents, notably the diacylglycerol acyltransferase 2 (DGAT-2) inhibitor ervogastat[1]. The guide is designed for researchers, chemists, and drug development professionals, offering a detailed exploration of the retrosynthetic analysis, the synthesis of crucial chiral and heterocyclic intermediates, and the final convergent coupling strategy. Methodologies are presented with a focus on the underlying chemical principles, explaining the rationale for reagent selection and reaction conditions to ensure reproducibility and high fidelity.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The molecule can be disconnected at two key bonds: the C-N bond linking the piperidine and pyrimidine rings, and the C-O ether bond. This approach simplifies the synthesis into the preparation of three primary building blocks:
-
(R)-3-Hydroxypiperidine: The source of chirality for the final molecule.
-
2-Ethoxyphenol: The aromatic ether component.
-
A Pyrimidine Core: Specifically, a 2-halopyrimidine-5-carboxylic acid derivative that can undergo nucleophilic substitution.
This leads to two key intermediates: (R)-3-(2-ethoxyphenoxy)piperidine and 2-chloropyrimidine-5-carboxylic acid . The final step involves a C-N bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, or a direct nucleophilic aromatic substitution (SNAr).
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
Preparation of Chiral Intermediate: (S)-N-Boc-3-hydroxypiperidine
The stereocenter in the final product is established by starting with an enantiomerically pure piperidine derivative. While classical diastereomeric resolution is an option[2], a more efficient and modern approach is the asymmetric reduction of a prochiral ketone, which offers high enantioselectivity and yield. Biocatalysis using a ketoreductase (KRED) enzyme is particularly effective for this transformation.[3][4]
Experimental Protocol: Enzymatic Asymmetric Reduction
-
Biocatalyst Preparation: A recombinant E. coli strain co-expressing a suitable ketoreductase and a glucose dehydrogenase (for cofactor regeneration) is cultured and harvested. The cell-free extract can be used for higher efficiency.[4]
-
Reaction Setup: To a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.0), add N-Boc-3-piperidone (substrate), glucose (cofactor regeneration substrate), and NADP+ (cofactor).[4]
-
Catalysis: Introduce the ketoreductase/glucose dehydrogenase biocatalyst (as whole cells or cell-free extract). Maintain the reaction at an optimal temperature (e.g., 30-35°C) with gentle agitation.[4] The pH is typically controlled via the automated addition of a dilute base.[4]
-
Workup and Purification: Upon reaction completion (monitored by HPLC or GC), the product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[4]
This enzymatic method routinely achieves high conversion rates (>99%) and excellent enantiomeric excess (>99% ee).[4][5]
Synthesis of (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming the crucial C-O bond.[6][7] It involves the SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[7][8] In this case, the alkoxide is generated from (S)-N-Boc-3-hydroxypiperidine. Note that the stereochemistry inverts during this SN2 reaction, yielding the desired (R) configuration in the product.
Rationale for Reagent Selection:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. It efficiently deprotonates the alcohol to form the nucleophilic alkoxide without competing in the substitution reaction.[6]
-
Leaving Group: While 2-ethoxy-1-halobenzene could be used, activating the hydroxyl group of the piperidine (e.g., by converting it to a tosylate or mesylate) and reacting it with the phenoxide of 2-ethoxyphenol is an alternative strategy that often yields better results by avoiding less reactive aryl halides.[7][8]
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (S)-N-Boc-3-hydroxypiperidine in an anhydrous aprotic solvent like DMF or THF.
-
Base Addition: Cool the solution in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.
-
Ether Formation: Add a solution of 1-bromo-2-ethoxybenzene in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours or overnight. Progress can be monitored by TLC or LC-MS.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel to afford (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine.
Synthesis of 2-Chloropyrimidine-5-carboxylic acid
This heterocyclic building block is a versatile intermediate for introducing the pyrimidine moiety.[9][10] Several synthetic routes exist, with a common one starting from 2-chloro-5-bromopyrimidine.
Experimental Protocol:
-
Lithium-Halogen Exchange: Dissolve 2-chloro-5-bromopyrimidine in anhydrous THF and cool the solution to a low temperature (e.g., -78°C) under an inert atmosphere.
-
Carboxylation: Add a solution of n-butyllithium dropwise to perform a lithium-halogen exchange. After stirring for a short period, quench the resulting organolithium species by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Acidification and Isolation: Allow the reaction to warm to room temperature and then acidify with an aqueous acid (e.g., 1M HCl) to a pH of ~2.[11] The product, 2-chloropyrimidine-5-carboxylic acid, typically precipitates and can be collected by filtration, washed with cold water, and dried under vacuum.[11] This method avoids the low yields sometimes associated with direct carbonation at higher temperatures.[12]
Final Convergent Step: Buchwald-Hartwig Amination
The final C-N bond formation between the protected piperidine intermediate and the pyrimidine core is efficiently achieved using a palladium-catalyzed Buchwald-Hartwig amination.[13][14] This reaction is highly valued in pharmaceutical synthesis for its functional group tolerance and its ability to form C-N bonds with high efficiency where traditional SNAr reactions might fail or require harsh conditions.[15][16]
First, the Boc-protecting group on (R)-N-Boc-3-(2-ethoxyphenoxy)piperidine must be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to free the secondary amine for the coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add 2-chloropyrimidine-5-carboxylic acid, the deprotected (R)-3-(2-ethoxyphenoxy)piperidine, a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture to reflux (typically 80-110°C) for several hours until the reaction is complete (monitored by LC-MS).[15]
-
Workup and Purification: Cool the reaction mixture, filter it through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. The residue is then dissolved in a suitable solvent and acidified to precipitate the product. The solid is collected by filtration, washed, and dried to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Provides the active Pd(0) species required for the catalytic cycle. |
| Ligand | Xantphos | A bulky, electron-rich phosphine ligand that facilitates reductive elimination and stabilizes the catalyst.[17] |
| Base | Cs2CO3 or NaOt-Bu | Essential for deprotonating the amine and facilitating the catalytic cycle.[15] |
| Solvent | Toluene or 1,4-Dioxane | High-boiling aprotic solvents suitable for the required reaction temperatures. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
Overall Synthesis Workflow
The following diagram illustrates the complete, optimized synthetic pathway, highlighting the key transformations and intermediates.
Caption: Overall synthetic workflow for the target molecule.
Conclusion
The synthesis of (R)-2-(3-(2-ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic acid is achieved through a highly efficient convergent strategy. Key features of this approach include the use of biocatalysis for the stereoselective synthesis of the chiral piperidine intermediate, a reliable Williamson ether synthesis for C-O bond formation, and a robust palladium-catalyzed Buchwald-Hartwig amination for the final C-N coupling. This guide provides the foundational chemical principles and detailed protocols necessary for the successful execution of this synthesis in a research or process development setting.
References
- 1. (R)-2-(3-(2-Ethoxyphenoxy)piperidin-1-yl)pyrimidine-5-carboxylic Acid | CAS 1809064-89-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis - chemicalbook [chemicalbook.com]
- 12. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
